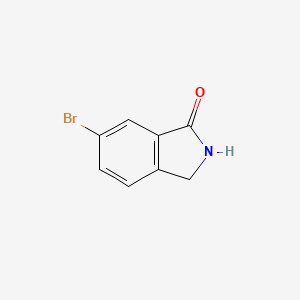

6-Bromoisoindolin-1-one

Descripción

Significance of the Isoindolinone Scaffold in Contemporary Chemical Research

The isoindolinone core is a recurring motif in a multitude of molecules, both those found in nature and those synthesized in the laboratory. researchgate.netrsc.org This prevalence underscores its importance as a foundational structure in the development of new chemical entities.

The isoindolinone scaffold is present in a diverse array of natural products, often exhibiting significant biological effects. nih.govresearchgate.net Examples include staurosporine, an alkaloid with anticancer properties, and various members of the cytochalasan family of macrocyclic polyketides. beilstein-journals.orgacs.org In the realm of synthetic pharmaceuticals, this scaffold is a key component of numerous drugs. mdpi.com The structural rigidity and potential for diverse functionalization of the isoindolinone core make it an attractive template for drug design. ontosight.ai

Table 1: Examples of Bioactive Molecules Containing the Isoindolinone Scaffold

| Compound Name | Classification | Noted Biological Activity |

| Staurosporine | Natural Product (Alkaloid) | Anticancer. acs.org |

| Pazinaclone | Pharmaceutical | Sedative and anxiolytic. acs.org |

| Nuevamine Analogs | Synthetic | Antitumor, anti-inflammatory, antimicrobial. acs.org |

| Stachybotrylactams | Natural Product | Endothelin antagonists, immunosuppressants. beilstein-journals.org |

The isoindolinone nucleus serves as a fundamental building block in the design and synthesis of new bioactive molecules. researchgate.netontosight.ai Its structure can be readily modified, allowing chemists to fine-tune the pharmacological properties of the resulting compounds. ontosight.ai This adaptability has led to the exploration of isoindolinone derivatives for a wide range of therapeutic targets, including enzymes and receptors involved in cancer, infectious diseases, and neurological disorders. ontosight.ai The development of efficient synthetic methods to access this scaffold continues to be an active area of research, further expanding its utility in drug discovery. researchgate.netrsc.org

The Unique Role of Brominated Isoindolinones: A Research Perspective

The introduction of a bromine atom onto the isoindolinone scaffold, as seen in 6-Bromoisoindolin-1-one, imparts unique chemical properties that are of significant interest from a research perspective. The presence of the bromine atom can influence the molecule's electronic and steric characteristics.

From a synthetic standpoint, the bromine atom serves as a versatile handle for further chemical modifications. cymitquimica.com It can participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of new carbon-carbon bonds and the construction of more complex molecular architectures. This reactivity makes brominated isoindolinones valuable intermediates in the synthesis of diverse compound libraries for screening and lead optimization in drug discovery programs. researchgate.net

Furthermore, the bromine atom can alter the biological activity of the parent isoindolinone. The position of the bromine atom on the aromatic ring can impact how the molecule interacts with biological targets. mdpi.com For instance, the introduction of a bromine atom has been shown to enhance the antimicrobial activity of certain heterocyclic compounds. japsonline.com

Scope of Academic Inquiry into this compound

Academic research into this compound primarily focuses on its utility as a chemical building block in organic synthesis. Studies have explored its synthesis and its application in the construction of more elaborate molecules. For example, it has been used as a precursor in the synthesis of functionalized nitroxides, which have potential applications in various spectroscopic techniques. researchgate.net

The compound's chemical properties, including its reactivity in substitution and cross-coupling reactions, are of fundamental interest to organic chemists. cymitquimica.comlookchem.com Researchers are actively investigating new methods for the synthesis of this compound and its derivatives, aiming to improve efficiency and expand the range of accessible structures. thieme-connect.com The exploration of its potential biological activities, while not as extensively documented as its synthetic applications, remains an area of interest.

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 6-bromo-2,3-dihydroisoindol-1-one. nih.gov |

| CAS Number | 675109-26-9. nih.govchemscene.comcalpaclab.com |

| Molecular Formula | C8H6BrNO. nih.govchemscene.com |

| Molecular Weight | 212.04 g/mol . chemscene.com |

| SMILES | C1C2=C(C=C(C=C2)Br)C(=O)N1. nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTCKZQYVIURAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623521 | |

| Record name | 6-Bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675109-26-9 | |

| Record name | 6-Bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 6 Bromoisoindolin 1 One and Its Derivatives

Functionalization of the Isoindolinone Core

The isoindolinone core offers several positions amenable to functionalization, allowing for the introduction of various substituents to modulate the steric and electronic properties of the molecule.

Direct Functionalization for Substituted Isoindolinones

Direct functionalization of the isoindolinone core, particularly through C-H activation, has emerged as a powerful strategy for the synthesis of substituted derivatives. Transition-metal catalysis, notably with rhodium, has enabled the annulation of N-benzoylsulfonamides with olefins and diazoacetates to construct 3-monosubstituted and 3,3-disubstituted isoindolinones. While direct C-H functionalization of 6-Bromoisoindolin-1-one itself is not extensively documented in readily available literature, the principles established for the broader class of isoindolinones are applicable. For instance, palladium-catalyzed C-H olefination and annulation offer a pathway to 3-monosubstituted isoindolinones.

Another approach to direct functionalization involves the alkylation of the nitrogen atom of the isoindolinone ring. This can be achieved using a suitable alkyl halide in the presence of a base. For example, the N-alkylation of this compound can introduce a variety of side chains, which can be crucial for modulating biological activity.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | N-Substituted 6-Bromoisoindolin-1-ones |

| C-H Olefination/Annulation | Olefin, Pd catalyst | 3-Monosubstituted Isoindolinones |

| Rh-catalyzed Annulation | Olefin/Diazoacetate, Rh catalyst | 3-Substituted Isoindolinones |

Nucleophilic Substitution Reactions

The C3 position of the isoindolinone core can be susceptible to nucleophilic attack, particularly when activated. Strategies often involve the use of 3-hydroxyisoindolinones, which can generate a highly reactive N-acyliminium ion intermediate. This intermediate can then be trapped by a variety of carbon-based and heteroatom-based nucleophiles to afford 3-substituted isoindolinones. While this method is powerful for the diversification of the isoindolinone scaffold, it requires the initial synthesis of the 3-hydroxy precursor.

Direct nucleophilic substitution on the unsubstituted isoindolinone ring at the C3 position is less common and typically requires activation of the C3-H bond.

Transformations Involving the Bromine Substituent

The bromine atom at the 6-position of the isoindolinone ring is a key handle for a wide range of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions for C-C Bond Formation

The bromine atom on the aromatic ring of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction allows for the coupling of this compound with boronic acids or their esters to form 6-aryl- or 6-vinylisoindolin-1-ones. This is a widely used method for constructing biaryl scaffolds. researchgate.netsemanticscholar.org

Heck Reaction: The Heck reaction facilitates the coupling of this compound with alkenes to introduce vinyl substituents at the 6-position. nih.gov

Sonogashira Coupling: This reaction involves the coupling of this compound with terminal alkynes, providing a route to 6-alkynylisoindolin-1-ones. researchgate.netnih.gov

These reactions are typically carried out in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of reaction conditions can be tailored to the specific substrates being coupled.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | 6-Aryl/vinylisoindolin-1-one |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., PPh3), Base (e.g., Et3N) | 6-Vinylisoindolin-1-one |

| Sonogashira | Terminal alkyne | Pd catalyst (e.g., Pd(PPh3)2Cl2), Cu(I) co-catalyst, Base (e.g., Et3N) | 6-Alkynylisoindolin-1-one |

Utility in Further Synthetic Transformations

Beyond C-C bond formation, the bromine substituent serves as a versatile precursor for other functional groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling this compound with a variety of primary and secondary amines, leading to the synthesis of 6-aminoisoindolin-1-one derivatives. sciencedaily.com

Cyanation: The bromine atom can be displaced by a cyanide group, typically using a metal cyanide salt and a palladium or nickel catalyst, to afford 6-cyanoisoindolin-1-one. The resulting nitrile can then be further transformed into other functional groups such as carboxylic acids, amides, or amines.

Lithium-Halogen Exchange: Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can lead to a lithium-halogen exchange, generating a highly reactive 6-lithioisoindolin-1-one intermediate. This organometallic species can then be quenched with various electrophiles to introduce a wide range of substituents at the 6-position.

Late-Stage Functionalization and Diversification

The concept of late-stage functionalization (LSF) involves the modification of complex, often drug-like molecules, in the final steps of a synthetic sequence. This strategy is highly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies. This compound, when incorporated into a larger molecular framework, can serve as a key platform for LSF. mdpi.com

The bromine atom is particularly well-suited for LSF, as the cross-coupling and other transformations described above can often be performed with high functional group tolerance. This allows for the diversification of a lead compound containing the this compound moiety without the need for a complete re-synthesis. For example, a library of analogues could be generated by subjecting a complex molecule containing the 6-bromo-isoindolinone core to a series of different cross-coupling partners.

Intramolecular Cyclization Reactions (e.g., Heck Cyclization)

The intramolecular Heck reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds and the construction of cyclic and polycyclic systems. wikipedia.orgchim.it This reaction typically involves the coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. wikipedia.org In the context of this compound, the aryl bromide at the 6-position serves as a handle for such transformations.

To achieve an intramolecular Heck cyclization, this compound would first need to be N-functionalized with a substituent containing a terminal alkene, such as an allyl or pentenyl group. The subsequent palladium-catalyzed cyclization would then, in principle, lead to the formation of novel tricyclic isoindolinone derivatives. The regioselectivity of the cyclization (i.e., the size of the newly formed ring) would be dependent on the length of the alkenyl chain.

While the intramolecular Heck reaction is a widely utilized synthetic tool for creating complex heterocyclic frameworks, a specific application of this reaction to N-alkenyl-6-bromoisoindolin-1-one derivatives has not been reported in the reviewed scientific literature. Therefore, no specific reaction conditions, yields, or characterization data for such products can be provided.

Table 1: Hypothetical Intramolecular Heck Cyclization of N-Alkenyl-6-bromoisoindolin-1-one Derivatives

| N-Substituent | Catalyst System (Hypothetical) | Product (Hypothetical Tricyclic Structure) | Expected Ring Size |

| Allyl | Pd(OAc)₂, PPh₃, Base | Pyrrolo[2,1-a]isoindol-5-one derivative | 5-membered |

| But-3-enyl | Pd(OAc)₂, PPh₃, Base | Piperidino[2,1-a]isoindol-6-one derivative | 6-membered |

| Pent-4-enyl | Pd(OAc)₂, PPh₃, Base | Azepino[2,1-a]isoindol-7-one derivative | 7-membered |

Note: This table is purely illustrative and based on general principles of the intramolecular Heck reaction. The feasibility and outcomes of these specific reactions require experimental validation.

Reductions to Dihydroisoindole Analogs

The lactam carbonyl group in the isoindolin-1-one (B1195906) core is susceptible to reduction by various hydride reagents. The complete reduction of this amide functionality would yield the corresponding 2,3-dihydroisoindole (also known as isoindoline) analogs. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the reduction of amides.

The reduction of this compound with a reagent such as LiAlH₄ would be expected to afford 6-bromo-2,3-dihydro-1H-isoindole. This transformation would provide access to a different class of compounds with a modified heterocyclic core, which could exhibit distinct biological activities.

However, a thorough search of the scientific literature did not yield any specific reports on the reduction of this compound to its corresponding dihydroisoindole analog. As a result, experimentally verified protocols, reaction yields, and spectroscopic data for 6-bromo-2,3-dihydro-1H-isoindole prepared by this method are not available.

Table 2: Potential Reduction of this compound

| Starting Material | Reducing Agent (Hypothetical) | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 6-Bromo-2,3-dihydro-1H-isoindole |

Note: This table represents a predicted chemical transformation. Specific reaction conditions and outcomes would need to be determined experimentally.

Isotopic Labeling and Application in Mechanistic Studies

Isotopic labeling is an invaluable tool for elucidating reaction mechanisms and tracing the metabolic fate of molecules. nih.gov By selectively replacing atoms with their heavier isotopes, such as deuterium (²H or D) for hydrogen or oxygen-18 (¹⁸O) for oxygen, researchers can follow the path of these labeled atoms through a chemical or biological process.

Deuterium and Oxygen-18 Incorporation

In the context of this compound, deuterium labeling could be employed to study the mechanism of its reactions, for instance, to probe the nature of C-H bond activation steps in certain catalytic cycles. Similarly, oxygen-18 could be incorporated into the carbonyl group of the lactam. This could be useful for studying the mechanism of hydrolysis or other reactions involving the carbonyl oxygen.

For example, deuterium could potentially be introduced at the C-3 position of the isoindolinone ring under specific base-catalyzed exchange conditions using a deuterium source like D₂O. Oxygen-18 could be incorporated by performing the synthesis of the isoindolinone using ¹⁸O-labeled starting materials or through acid- or base-catalyzed exchange with H₂¹⁸O.

Despite the broad utility of isotopic labeling in chemical research, no studies have been found that specifically describe the deuterium or oxygen-18 labeling of this compound for mechanistic investigation or any other purpose. Consequently, there are no established protocols or specific research findings to report in this area.

Table 3: Potential Sites for Isotopic Labeling in this compound

| Isotope | Potential Labeling Position | Potential Application in Mechanistic Studies |

| Deuterium (D) | C-3 Methylene (B1212753) group | Studying C-H activation or enolization mechanisms |

| Oxygen-18 (¹⁸O) | C-1 Carbonyl group | Investigating mechanisms of hydrolysis or other carbonyl reactions |

Note: This table outlines theoretical possibilities for isotopic labeling. The actual synthesis and application of these labeled compounds have not been reported.

Applications and Research Frontiers of 6 Bromoisoindolin 1 One and Isoindolinone Derivatives

Medicinal Chemistry and Pharmaceutical Research

The versatile structure of the isoindolinone core has positioned it as a "privileged scaffold" in drug discovery, meaning it can interact with a variety of biological targets. The introduction of a bromine atom at the 6-position of the isoindolinone ring, as seen in 6-Bromoisoindolin-1-one, provides a handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for biological screening.

Development of Bioactive Molecules and Drug Candidates

Isoindolinone derivatives have demonstrated a broad spectrum of biological activities, including antipsychotic, sedative, antioxidant, and anti-inflammatory properties. researchgate.net The synthesis of novel isoindolinone derivatives is a continuous effort in the quest for new therapeutic agents. For instance, a series of novel 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives were designed and synthesized, with one compound, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate, showing notable antitumor activity against the HepG2 cancer cell line with an IC50 of 5.89 µM. jocpr.com

The development of efficient synthetic methods, such as a one-pot, metal-free approach using chlorosulfonyl isocyanate and alcohols, facilitates the creation of diverse isoindolinone libraries for screening. nih.gov This approach has yielded compounds with potent inhibitory activity against human carbonic anhydrase I and II isozymes, with Ki values in the low nanomolar range. nih.gov

Exploration of Anticancer and Anti-inflammatory Potentials

The anticancer potential of isoindolinone derivatives is a significant area of research. These compounds have been investigated for their cytotoxic activity against various cancer cell lines. jocpr.com For example, 7-Bromo-6-methylisoindolin-1-one has been identified as a building block for anticancer drugs. The isoindolinone scaffold is a key component in molecules designed to inhibit specific pathways involved in cancer progression.

In the realm of anti-inflammatory research, isoindolinone derivatives have also shown promise. By drawing structural comparisons to known anti-inflammatory drugs like Indoprofen and Celecoxib, researchers have designed and synthesized novel 3-aryl substituted and partially saturated isoindolone derivatives. researchgate.net The goal of these modifications is to retain potent anti-inflammatory activity while reducing the gastrointestinal side effects associated with some non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Targeting Specific Biological Pathways

The therapeutic effects of isoindolinone derivatives are often attributed to their ability to modulate specific biological pathways.

MDM2-p53 Interaction: A critical target in cancer therapy is the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2. The disruption of this interaction can reactivate p53 and lead to tumor cell death. Isoindolinone-based inhibitors of the MDM2-p53 interaction have been developed, demonstrating the potential of this scaffold in oncology.

53BP1 Antagonism: The p53-binding protein 1 (53BP1) is a key player in the DNA damage response (DDR). Small molecule antagonists of 53BP1 are being investigated for their potential to modulate DNA repair pathways, which could have implications for cancer therapy and gene editing. nih.gov While direct studies on this compound derivatives as 53BP1 antagonists are not extensively documented, the broader class of compounds targeting protein-protein interactions within the DDR represents an active area of research.

Caspase Inhibition: Caspases are a family of proteases that play crucial roles in apoptosis (programmed cell death) and inflammation. nih.gov Inhibitors of caspases are sought after for the treatment of various diseases, including ischemic disorders and inflammatory conditions. nih.gov While some isoquinoline-1,3,4-trione derivatives have been identified as irreversible inhibitors of caspase-1, the specific role of this compound derivatives as caspase inhibitors is an area that requires further investigation. depaul.edu

Role in Neurological Disorder Therapeutics

The central nervous system (CNS) is another area where isoindolinone derivatives have shown potential. Enzymes associated with neurodegenerative diseases are key targets for drug development. mdpi.com The ability of small molecules to cross the blood-brain barrier is crucial for treating neurological disorders, and the structural properties of isoindolinones make them interesting candidates for CNS drug discovery. Research into isoquinolone derivatives as antagonists for the lysophosphatidic acid receptor 5 (LPA5) has shown promise for the development of new analgesics for neuropathic and inflammatory pain. nih.gov

Structure-Activity Relationship Studies in Drug Discovery

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, guiding the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. nih.govdrugdesign.org For isoindolinone derivatives, SAR studies have been crucial in identifying key structural features that govern their biological activity. For example, in the development of anti-inflammatory benzoxaboroles, SAR studies led to the discovery of potent inhibitors of pro-inflammatory cytokines. nih.gov These studies often involve systematic modifications of the isoindolinone scaffold and evaluation of the resulting changes in biological activity, providing valuable insights for the design of more effective therapeutic agents.

Organic Synthesis and Materials Science Applications

Beyond its applications in medicinal chemistry, this compound serves as a versatile intermediate in organic synthesis and has potential applications in materials science.

The synthesis of this compound itself has been the subject of various studies, with methods developed to provide efficient and scalable routes to this key intermediate. google.comchemicalbook.com These synthetic routes often involve multi-step processes starting from readily available materials. google.com The presence of the bromine atom on the aromatic ring makes this compound an ideal substrate for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

In materials science, organic molecules with specific electronic and photophysical properties are in high demand for applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The isoindolinone core, with its conjugated system, can be functionalized to tune its electronic properties. While specific applications of this compound in materials science are still an emerging area of research, the broader class of isoindolinone derivatives holds promise for the development of novel organic materials.

Interactive Data Table: Biological Activities of Selected Isoindolinone Derivatives

| Compound Name | Target/Assay | IC50/Ki | Cell Line/Enzyme | Source |

| tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate | Cytotoxicity | 5.89 µM | HepG2 | jocpr.com |

| Novel Isoindolinone Derivative | hCA I Inhibition | Ki: 11.48 ± 4.18 nM | Human Carbonic Anhydrase I | nih.gov |

| Novel Isoindolinone Derivative | hCA II Inhibition | Ki: 9.32 ± 2.35 nM | Human Carbonic Anhydrase II | nih.gov |

| Pralnacasan | Caspase-1 Inhibition | IC50: 1.3 nM | Caspase-1 | nih.gov |

Building Blocks for Complex Molecular Architectures

The rigid bicyclic structure of the isoindolinone core makes it a valuable and sought-after building block in the synthesis of more complex molecular architectures. researchgate.netbldpharm.com These scaffolds are prevalent in numerous natural products and pharmaceutical molecules, underscoring their biological significance. nih.gov The presence of a bromine atom at the 6-position in this compound provides a crucial reactive handle for chemists. This halogen allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of new carbon-carbon and carbon-heteroatom bonds.

This strategic functionalization is instrumental in constructing elaborate molecules with tailored properties. For example, the core isoindolinone structure can be systematically modified to generate libraries of compounds for screening in drug discovery and materials science. jocpr.com The synthesis of C(3)-substituted isoindolinones and derivatives containing continuous quaternary carbons highlights the scaffold's versatility in creating sterically complex and potentially bioactive molecules. researchgate.netrsc.org As such, this compound is not merely an intermediate but a foundational component for generating molecular diversity and complexity. chemicalbook.com

Development of Fluorescent Probes and Synthetic Dyes

The inherent photophysical properties of aromatic heterocyclic systems make the isoindolinone scaffold an attractive candidate for the development of fluorescent materials. acgpubs.org this compound is identified as a raw material for the synthesis of dyes. The delocalized π-electron system within the isoindolinone structure is a key feature of organic fluorophores, which are molecules that absorb light at a specific wavelength and re-emit it at a longer wavelength. acgpubs.orgbioacts.com

Fluorescent probes are powerful tools in biological research and diagnostics, designed to detect specific analytes like metal ions or biomolecules with high sensitivity and selectivity. mdpi.comnih.gov A typical probe consists of a fluorophore (the signaling unit), a linker, and a recognition site (receptor) that binds to the target analyte. The isoindolinone core can serve as the fluorophore, while the bromo-substituent offers a convenient point of attachment for synthesizing various recognition units. By modifying the groups attached to the isoindolinone core, researchers can fine-tune the probe's photophysical properties, such as its quantum yield, Stokes shift, and emission wavelength, to suit specific applications, including cellular imaging. nih.govmdpi.com

| Component | Function | Example Moiety Derived from this compound |

|---|---|---|

| Fluorophore | Emits light upon excitation | The core isoindolinone ring system |

| Recognition Site | Binds selectively to a target analyte (e.g., Zn²⁺) | A chelating ligand like dipicolylamine (DPA) attached at the 6-position |

| Linker | Connects the fluorophore and recognition site | A stable chemical bond formed via cross-coupling at the 6-position |

Contributions to Organic Light-Emitting Diodes (OLEDs) and Electronic Materials

The same delocalized π-electron systems that give isoindolinone derivatives their fluorescent properties also make them candidates for use in organic electronic materials, including Organic Light-Emitting Diodes (OLEDs). bldpharm.comacgpubs.org OLEDs are devices that emit light when an electric current is passed through a thin film of organic compounds. The performance of these devices is highly dependent on the chemical structure and electronic properties of the organic materials used. alfachemic.com

This compound and related compounds are classified as building blocks for OLED and electronic materials. bldpharm.combldpharm.com The isoindolinone core can be incorporated into larger conjugated molecules that serve as emitters, charge transporters, or host materials in OLED devices. The ability to functionalize the 6-position via the bromo group allows for the synthesis of materials with optimized properties, such as high charge carrier mobility, thermal stability, and specific emission colors. The rigid and planar nature of the isoindolinone scaffold can contribute to favorable molecular packing in the solid state, which is crucial for efficient charge transport in thin-film devices. acgpubs.org These characteristics position isoindolinone derivatives as a promising class of materials for advancing the performance and application of organic electronics.

Agrochemical Research and Formulation

The isoindolinone scaffold has demonstrated significant potential in the field of agrochemicals, with derivatives being investigated and developed as potent pesticides. acs.orggoogle.com The core structure serves as a versatile template for creating new active ingredients for crop protection. acs.org

A notable example is the development of FM-1088, a novel isoindolinone-based acaricide designed to combat agricultural pests. acs.org In a 2024 study, FM-1088, a phenyl trifluoroethyl thioether derivative of isoindolinone, showed superior efficacy against the citrus red mite (Panonychus citri). acs.org The compound exhibited a lower median lethal concentration (LC₅₀) than the commercial acaricide cyetpyrafen (B12958598) and demonstrated high field control efficacy, highlighting the scaffold's utility in developing next-generation pesticides to address growing pest resistance. acs.org

Furthermore, patents have been filed for the use of various isoindolinone derivatives as insecticides, indicating commercial interest in this class of compounds for pest management. google.com Research has also extended to herbicidal applications, with certain isoindoline-1,3-dione derivatives showing good activity against various weeds, acting as protoporphyrinogen (B1215707) oxidase (Protox) inhibitors. nih.gov These findings underscore the broad utility of the isoindolinone framework in agrochemical research, offering promising solutions for enhanced crop protection. acs.org

| Compound | Target Pest | Median Lethal Concentration (LC₅₀) | Field Control Efficacy (30 days post-application) |

|---|---|---|---|

| FM-1088 | Panonychus citri (Citrus Red Mite) | 0.722 mg/L | 96.4% |

| Cyetpyrafen (Commercial Standard) | Panonychus citri (Citrus Red Mite) | >0.722 mg/L | Not specified as directly superior |

Theoretical and Computational Investigations of 6 Bromoisoindolin 1 One and Isoindolinone Chemistry

Quantum Chemical Studies.

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in unraveling the intricacies of isoindolinone chemistry. These methods provide a detailed picture of the electronic structure and have been successfully applied to elucidate reaction mechanisms and analyze chemical reactivity.

Density Functional Theory (DFT) has proven to be a powerful method for investigating the reaction pathways involved in the synthesis of isoindolinones. Experimental and DFT studies have suggested that certain syntheses proceed through a sequential condensation, cyclization, and isomerization cascade. For instance, the asymmetric synthesis of 3-amino-substituted isoindolinones, including derivatives like 3-(Benzylamino)-6-bromoisoindolin-1-one, has been accomplished through a cascade hemiaminal-heterocyclization-intramolecular aza-Mannich reaction.

Theoretical studies of the enantioselective step in these reactions provide a rationale for the mode of action of chiral phase transfer catalysts and the observed facial selectivity. DFT computations have been used to explore the conformational space of the catalyst-substrate complexes. For the reaction involving a quinine-derived catalyst (QNOH-1) and an intermediate, a multitude of binary complexes were identified. The most stable of these complexes are characterized by two hydrogen bonds between the catalyst and the intermediate. These computational models help in understanding how the catalyst controls the stereochemical outcome of the reaction.

The reaction mechanism for the formation of 3-substituted isoindolinones from 2-formylbenzonitriles and primary amines is proposed to proceed through a sequence of hemiaminal formation, followed by a base-catalyzed heterocyclization and a subsequent aza-Mannich reaction. DFT calculations can be employed to model the transition states of these steps, providing insights into the reaction kinetics and thermodynamics.

Quantum chemical calculations are also employed to determine various chemical reactivity parameters that help in understanding the molecular interactions of isoindolinones. DFT studies can be used to investigate the molecular and electronic properties, as well as the reactivities of these compounds. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, chemical hardness, and global softness are calculated to predict the reactive sites of the molecules.

These reactivity descriptors are crucial in understanding the interactions between isoindolinone derivatives and their biological targets. For example, the planar aromatic ring and hydrophobicity of isoindoline-1,3-diones contribute to their interaction with various biologically active target molecules. The nature of bonding within the synthesized compounds can also be investigated using these computational methods.

Molecular Modeling and Docking Studies.

Molecular modeling and docking studies are essential computational techniques for predicting how a ligand, such as a 6-Bromoisoindolin-1-one derivative, interacts with a biological receptor. These methods are fundamental in drug discovery for predicting binding affinities and modes of action.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For isoindolinone derivatives, docking studies have been instrumental in understanding their interactions with various biological targets. For instance, docking studies of isoindolin-1-one (B1195906) derivatives as urease inhibitors have shown good agreement with in vitro test results.

In another example, the binding modes of isoindolinone inhibitors of the MDM2-p53 interaction have been defined using an analysis of chemical shift perturbations, which can be complemented by molecular modeling. These studies suggest that subtle changes in the chemical structure of the inhibitors can lead to different binding orientations. Similarly, docking studies of isoindolinone derivatives as PI3Kγ inhibitors have helped in understanding their binding modalities and have suggested key differences in molecular interactions with the ligands.

The replacement of a pyrrolidine (B122466) ring with an isoindoline (B1297411) moiety in certain compounds has been shown to stabilize the ligand through the formation of additional pi-pi stacking interactions with aromatic residues in the binding site of proteins like Spindlin1. Furthermore, isoindolinone enantiomers have been investigated for their affinity for the dopamine (B1211576) D4 receptor, highlighting the importance of stereochemistry in receptor binding.

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) profiling is a critical step in the early stages of drug discovery to assess the drug-like properties of a compound. Computational tools are used to predict the pharmacokinetic properties of molecules, helping to identify candidates with a higher probability of success in clinical trials.

For isoindolin-1-one derivatives, in silico ADME evaluation has been performed to assess their potential as drug candidates. These studies typically involve the calculation of various physicochemical properties such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area. These parameters are often evaluated against established rules for drug-likeness, such as Lipinski's rule of five.

The prediction of ADME properties helps in optimizing the lead compounds to improve their bioavailability and reduce potential toxicity. For instance, in silico ADME studies can predict properties like gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450s.

Table 1: Predicted ADME Properties for a Hypothetical this compound Derivative

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 226.06 | < 500 |

| logP | 1.85 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 1 | < 10 |

| Polar Surface Area | 29.1 Ų | < 140 Ų |

| Rotatable Bonds | 0 | < 10 |

Note: The values in this table are illustrative for a generic isoindolinone structure and are not based on specific experimental data for this compound.

Stereochemical Analysis and Chiral Recognition Mechanisms.

The stereochemistry of isoindolinones is of paramount importance as enantiomers can exhibit different biological activities. Computational methods play a significant role in understanding the stereochemical aspects of their synthesis and their interactions with chiral environments.

The asymmetric synthesis of 3,3-disubstituted isoindolinones often relies on the use of chiral catalysts. Theoretical studies are crucial in elucidating the mechanism by which these catalysts induce enantioselectivity. For example, in the phase transfer-catalyzed synthesis of a chiral 3,3-disubstituted isoindolinone, the catalyst is believed to interact with the substrate during the intramolecular aza-Michael type cyclization via the formation of a chiral ion pair. Computational modeling can help visualize and analyze these transient diastereomeric complexes.

Several activation modes are possible, including the formation of an ion pair between the amide anion and the ammonium (B1175870) group of the catalyst, with a simultaneous hydrogen-bonding interaction of the catalyst's urea (B33335) moiety with the ester group of the substrate. DFT calculations can be used to determine the relative energies of the different transition states leading to the (R) and (S) enantiomers, thus explaining the observed enantiomeric excess.

The absolute configuration of newly synthesized chiral isoindolinones can be determined by comparing experimental vibrational circular dichroism (VCD) spectra with those predicted by quantum chemical calculations. This combination of experimental and theoretical spectroscopy is a powerful tool for stereochemical assignment.

Conclusion and Future Perspectives in 6 Bromoisoindolin 1 One Research

Summary of Key Academic Contributions

The academic significance of 6-Bromoisoindolin-1-one is primarily anchored in its utility as a versatile intermediate for the synthesis of high-value therapeutic agents. A noteworthy contribution in this domain is the development of a novel and efficient synthetic route to this compound itself. A patented method outlines a multi-step process commencing from 2-benzofuranone, which undergoes bromination, hydrolysis, esterification, chlorination, and finally, amination to yield the target compound. This method is highlighted for its simple route, controllable conditions, and high yield, making it suitable for industrial-scale production.

Perhaps the most impactful application of this compound is its role as a key precursor in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA mutations. Several patents and research endeavors have demonstrated the incorporation of the this compound scaffold into potent PARP inhibitors. The bromine atom on the isoindolinone ring serves as a convenient handle for introducing further molecular complexity through transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. This allows for the systematic exploration of the chemical space around the isoindolinone core to optimize potency and selectivity for the PARP enzyme.

Beyond its application in PARP inhibitor synthesis, the isoindolinone scaffold, in general, is a recognized privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds with activities ranging from anticancer and anti-inflammatory to neuroprotective. The academic exploration of this compound provides a strategic entry point to a diverse range of such derivatives.

Unaddressed Challenges and Research Gaps

Despite its demonstrated utility, the full potential of this compound remains to be unlocked, with several challenges and research gaps persisting in the academic and industrial spheres.

A primary challenge lies in the development of more sustainable and atom-economical synthetic methodologies. While the existing patented synthesis is effective, there is a continuous drive in chemical research to devise greener and more efficient routes that minimize waste and utilize less hazardous reagents. Furthermore, expanding the toolkit of synthetic transformations for the isoindolinone core beyond established methods is an ongoing endeavor.

A significant research gap exists in the comprehensive understanding of the structure-activity relationships (SAR) of this compound derivatives. While its use in PARP inhibitors is well-documented, a systematic exploration of how modifications at the 6-position and other sites on the isoindolinone scaffold influence biological activity against a broader range of targets is lacking. Such studies would be invaluable in guiding the rational design of new therapeutic agents.

Another unaddressed challenge is the regioselective functionalization of the benzene (B151609) ring of this compound. The presence of the bromine atom directs certain reactions, but achieving selective substitution at other positions on the aromatic ring can be synthetically challenging. The development of novel catalytic systems that can precisely control the regioselectivity of C-H functionalization or other substitution reactions would significantly enhance the synthetic versatility of this scaffold.

| Research Challenge/Gap | Description |

| Sustainable Synthesis | Development of greener, more atom-economical, and scalable synthetic routes to this compound. |

| Structure-Activity Relationship (SAR) Studies | Comprehensive investigation into how structural modifications of this compound derivatives impact their biological activity against a wide range of therapeutic targets. |

| Regioselective Functionalization | Exploring and developing new synthetic methods to achieve precise and controlled chemical modifications at various positions of the isoindolinone core. |

| Exploration of Novel Biological Targets | Identifying and validating new enzymes, receptors, or cellular pathways that can be modulated by derivatives of this compound. |

Future Directions and Emerging Trends in Isoindolinone Chemistry

The future of research involving this compound and the broader field of isoindolinone chemistry is poised for exciting advancements, driven by emerging trends in drug discovery and chemical synthesis.

A key future direction will be the expansion of the therapeutic applications of isoindolinone derivatives beyond PARP inhibition. The inherent structural features of the isoindolinone scaffold make it an attractive candidate for targeting other enzyme families, such as kinases, proteases, and epigenetic targets. The strategic functionalization of this compound will be instrumental in generating diverse libraries of compounds for screening against these novel targets. Recent studies have shown that isoindolinone derivatives possess a wide range of biological activities, including carbonic anhydrase inhibition, antioxidant, and antimicrobial properties, suggesting a rich field for future exploration. nih.gov

The development and application of novel catalytic methods will continue to be a major trend. Advances in transition metal catalysis, photoredox catalysis, and biocatalysis are expected to provide new and more efficient ways to synthesize and functionalize the isoindolinone core. These methods will enable the construction of more complex and diverse molecular architectures, leading to the discovery of compounds with improved pharmacological profiles.

Furthermore, there is a growing interest in the development of multi-target drugs, where a single molecule is designed to interact with multiple biological targets implicated in a disease. The isoindolinone scaffold, with its potential for diverse functionalization, is well-suited for the design of such multi-target agents. Future research will likely focus on the rational design and synthesis of this compound derivatives that can simultaneously modulate different pathways involved in complex diseases like cancer and neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromoisoindolin-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves bromination of isoindolin-1-one precursors or cyclization of brominated intermediates. Key variables include temperature, solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., Pd catalysts for cross-coupling). To optimize yield and purity, researchers should conduct controlled experiments with incremental adjustments to these parameters. Detailed protocols for reproducibility, including stoichiometry and purification steps (e.g., column chromatography), should follow guidelines for experimental rigor and transparency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the bromine substitution pattern and aromatic proton environments. Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight. Researchers must cross-reference spectral data with IUPAC-compliant compound characterization standards and report purity thresholds (e.g., ≥95% by HPLC) to ensure reliability .

Q. What are the common impurities in this compound synthesis, and how can they be identified and mitigated?

- Methodological Answer : Common impurities include unreacted starting materials, dehalogenated byproducts, and oxidation derivatives. Thin-layer chromatography (TLC) and HPLC are essential for monitoring reaction progress. Recrystallization in polar solvents (e.g., ethanol) or silica gel chromatography can isolate the target compound. Researchers should document impurity profiles and validate mitigation strategies using secondary analytical methods, as outlined in pharmacopeial guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, concentrations) or insufficient statistical power. Researchers should apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design comparative studies. Meta-analyses of existing data, paired with controlled replication experiments (e.g., dose-response curves in standardized assays), can isolate confounding variables. Critical evaluation of experimental limitations (e.g., solvent effects on bioavailability) is essential .

Q. What strategies optimize the regioselectivity of this compound in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : Regioselectivity is influenced by ligand steric effects (e.g., bulky phosphine ligands), solvent polarity, and substrate electronic properties. Computational modeling (DFT) predicts reactive sites, while kinetic studies identify rate-determining steps. Researchers should systematically vary ligands (e.g., XPhos vs. SPhos) and monitor outcomes via LC-MS. Detailed reporting of reaction conditions, including temperature gradients and catalyst loading, ensures reproducibility .

Q. How do computational chemistry models contribute to understanding the reactivity and stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations elucidate electronic properties (e.g., HOMO-LUMO gaps) and predict reaction pathways (e.g., bromine displacement kinetics). Molecular docking studies assess binding affinities to biological targets (e.g., kinases). Researchers must validate computational predictions with experimental data (e.g., kinetic isotope effects) and adhere to open-data standards for model transparency .

Data Analysis and Contradiction Management

Q. What methodologies are recommended for analyzing conflicting spectral data in this compound characterization?

- Methodological Answer : Discrepancies in NMR or IR data may stem from solvent interactions or tautomeric equilibria. Researchers should replicate experiments under identical conditions and use deuterated solvents to minimize artifacts. Collaborative verification via inter-laboratory comparisons and adherence to IUPAC spectral databases enhances data reliability. Systematic error analysis (e.g., signal-to-noise ratios) should be documented .

Q. How should researchers design experiments to address gaps in mechanistic studies of this compound’s reactivity?

- Methodological Answer : Hypothesis-driven approaches, such as isotopic labeling (e.g., ¹⁸O in carbonyl groups) or trapping intermediates (e.g., radical scavengers), clarify reaction mechanisms. Time-resolved spectroscopy (e.g., UV-Vis kinetics) tracks transient species. Researchers must predefine success criteria (e.g., rate constants) and integrate negative controls to validate findings .

Ethical and Reproducibility Considerations

Q. What ethical and reproducibility standards apply to publishing this compound research?

- Methodological Answer : Researchers must disclose all synthetic protocols, characterization data, and statistical analyses in supplementary materials. Adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) ensures data longevity. Ethical guidelines require citing prior work transparently and avoiding data manipulation. Peer review should emphasize methodological rigor over novelty .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.